molecular formula C18H16ClF3N2O2S B3444396 N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide

Cat. No. B3444396
M. Wt: 416.8 g/mol
InChI Key: AVWPGYCIVAMIQD-UHFFFAOYSA-N
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Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide” is a chemical compound that has been studied for its potential analgesic properties . It is part of a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives .


Synthesis Analysis

The synthesis of this compound involves designing pharmacophore models for analgesics . A series of TFMP derivatives were synthesized and characterized by physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .


Molecular Structure Analysis

The molecular structure of this compound was characterized using various spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were characterized using various methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .

Mechanism of Action

The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . In the presence of naloxone, they displayed a pain-relieving effect .

Future Directions

The results of the study indicate that these compounds are useful as analgesics . Future research could focus on further optimizing these compounds to develop novel μ opioid receptor analgesics that preserve their opioid analgesic properties but have fewer or no adverse side effects .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O2S/c19-14-4-3-12(10-13(14)18(20,21)22)23-16(25)11-5-7-24(8-6-11)17(26)15-2-1-9-27-15/h1-4,9-11H,5-8H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWPGYCIVAMIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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